5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC13370326
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O2 |
|---|---|
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9BrN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13) |
| Standard InChI Key | MYIIRNZKQHYMMU-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=C(C=N1)C(=O)O)Br |
| Canonical SMILES | CN(C)C1=C(C=C(C=N1)C(=O)O)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid, reflects its substitution pattern on the pyridine ring. The bromine atom at position 5 introduces steric bulk and electrophilic character, while the dimethylamino group at position 6 donates electron density through resonance, activating the ring toward electrophilic substitution . The carboxylic acid at position 3 enables hydrogen bonding and salt formation, critical for biological interactions and crystallization .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BrN₂O₂ | |
| Molecular Weight | 245.07 g/mol | |
| IUPAC Name | 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid | |
| SMILES | CN(C)C1=C(C=C(C=N1)C(=O)O)Br | |
| InChIKey | MYIIRNZKQHYMMU-UHFFFAOYSA-N |
Crystallographic Insights
Although direct crystallographic data for this compound remains unpublished, studies on structurally similar molecules like 5-bromopicolinic acid monohydrate (C₆H₆BrNO₃) reveal planar pyridine rings with carboxyl groups deviating slightly from coplanarity . In such analogs, carboxylic protons participate in O–H⋯N hydrogen bonds with pyridine nitrogens, forming dimeric units bridged by water molecules . These interactions suggest that 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid may exhibit comparable solid-state behavior, with the dimethylamino group influencing packing efficiency.
Synthesis and Optimization Strategies
Bromination and Functionalization
Synthesis begins with bromination of a pyridine precursor, often employing bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at controlled temperatures (0–25°C). Selective bromination at position 5 is achieved through steric and electronic directing effects of existing substituents. For example, dimethylamino groups ortho to the reaction site enhance bromine incorporation by deactivating competing positions.
Oxidation of Methyl Precursors
A patented method for synthesizing 5-bromo-2-picolinic acid illustrates the oxidation of methylpyridines using potassium permanganate (KMnO₄) in aqueous media at 85–90°C . Adapting this approach, 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid could be synthesized from 5-bromo-6-(dimethylamino)-3-methylpyridine via KMnO₄-mediated oxidation. Optimal conditions involve a 1:2.5 molar ratio of substrate to KMnO₄, 90°C reaction temperature, and 90-minute heating, yielding ~75–77% product after recrystallization .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Substrate | 5-bromo-6-(dimethylamino)-3-methylpyridine | |
| Oxidizing Agent | KMnO₄ | |
| Solvent | Water | |
| Temperature | 85–90°C | |
| Reaction Time | 90 minutes | |
| Yield | 75–77% |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For instance, reaction with piperazine in dimethylformamide (DMF) at 120°C replaces bromine with a piperazinyl group, forming intermediates for pharmaceutical agents. The dimethylamino group’s electron-donating effect accelerates NAS by stabilizing transition states through resonance .
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in esterification, amidation, and salt formation. Coupling with alcohols using dicyclohexylcarbodiimide (DCC) yields esters, while reaction with thionyl chloride (SOCl₂) produces acyl chlorides for further derivatization. These reactions expand the compound’s utility in synthesizing prodrugs or metal-organic frameworks (MOFs).
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
As a bioisostere for benzoic acid derivatives, this compound serves as a building block for kinase inhibitors and antimicrobial agents. Its bromine atom enhances membrane permeability, while the carboxylic acid enables target binding through ionic interactions . Preliminary studies suggest activity against Gram-positive bacteria, though detailed pharmacological data remain proprietary.
Catalysis and Coordination Chemistry
The dimethylamino and carboxylate groups act as bidentate ligands, coordinating to transition metals like palladium and copper. Such complexes catalyze cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, with enhanced yields compared to traditional ligands.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, H-2), 8.12 (d, J = 2.4 Hz, 1H, H-4), 3.15 (s, 6H, N(CH₃)₂), 13.2 (br s, 1H, COOH) .
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.8 (COOH), 152.3 (C-6), 143.7 (C-2), 138.5 (C-5), 124.9 (C-4), 119.3 (C-3), 40.1 (N(CH₃)₂) .
Infrared (IR) Spectroscopy
Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O–H stretch) confirm the carboxylic acid group. Peaks at 1560 cm⁻¹ and 1480 cm⁻¹ correspond to C–N and C–Br vibrations, respectively.
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